molecular formula C9H9NO4 B12555889 4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol CAS No. 189683-06-5

4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol

Cat. No.: B12555889
CAS No.: 189683-06-5
M. Wt: 195.17 g/mol
InChI Key: IUGBJPUICZATIE-UHFFFAOYSA-N
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Description

4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a nitro group, a prop-2-en-1-yl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol typically involves the nitration of 3-(prop-2-en-1-yl)benzene-1,2-diol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2-(prop-2-en-1-yl)phenol
  • 4-Nitro-3-(prop-2-en-1-yl)phenol
  • 4-Nitro-3-(prop-2-en-1-yl)benzene-1,2-diol

Comparison

This compound is unique due to the presence of both hydroxyl groups and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

189683-06-5

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

4-nitro-3-prop-2-enylbenzene-1,2-diol

InChI

InChI=1S/C9H9NO4/c1-2-3-6-7(10(13)14)4-5-8(11)9(6)12/h2,4-5,11-12H,1,3H2

InChI Key

IUGBJPUICZATIE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1O)O)[N+](=O)[O-]

Origin of Product

United States

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